{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction, various oxidizing agents for oxidation, and halogenated compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring.
Scientific Research Applications
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes . Its effects are mediated through binding to active sites or allosteric sites on the target enzymes, leading to altered enzyme activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares the same core structure but lacks the methyl and methanamine groups.
Pyrazolo[3,4-d]pyrimidine: Another similar compound with a different arrangement of the pyrazole and pyrimidine rings.
Pyrazolo[4,3-e][1,2,4]triazine: This compound features a triazine ring fused to the pyrazole ring.
Uniqueness
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and methanamine groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug development and other applications.
Biological Activity
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core structure, which has been the subject of extensive research for its therapeutic applications, including anti-tuberculosis and anticancer properties.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C8H10N4
- Molecular Weight : 162.19 g/mol
- LogP : 0.9 (indicating moderate lipophilicity)
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis. The compound's structural modifications at the 7-position have been shown to enhance its efficacy as an anti-tuberculosis agent. In vitro studies demonstrate that certain derivatives can inhibit the growth of tuberculosis strains effectively, suggesting a potential pathway for drug development against this global health threat.
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies report that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown antiproliferative activity with GI(50) values reaching sub-micromolar concentrations across multiple tumor types . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly enhance anticancer activity.
Case Study 1: Anti-Tuberculosis Activity
A study focused on the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives highlighted their inhibitory effects on Mycobacterium tuberculosis. The most active compounds demonstrated a minimum inhibitory concentration (MIC) below 1 µg/mL, indicating strong potential for therapeutic use against tuberculosis infections.
Case Study 2: Anticancer Activity
In another investigation, a series of derivatives were tested against a panel of over 50 cancer cell lines. Notably, compounds with specific methyl and amino substitutions showed enhanced selectivity against leukemia and renal cancer cell lines. The most potent derivative exhibited a GI(50) value of 0.05 µM against leukemia cells, showcasing the potential for targeted cancer therapies utilizing this scaffold .
The biological activity of this compound is thought to involve interaction with specific biological targets:
- Enzymatic Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression and bacterial metabolism.
- Binding Affinity : Interaction studies reveal significant binding affinities to various receptors involved in disease processes, highlighting the importance of structural modifications for enhancing potency.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Amino-4-methylpyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Exhibits different biological activity profiles |
7-Azabicyclo[4.2.0]octane | Bicyclic amine | Distinct pharmacological properties |
2-Methyl-5-(2-pyridyl)pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Enhanced activity against certain cancer types |
This table illustrates the diversity within the pyrazolo[1,5-a]pyrimidine family and emphasizes how variations in substitution can lead to unique biological activities.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3-methylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-5-11-12-7(4-9)2-3-10-8(6)12/h2-3,5H,4,9H2,1H3 |
InChI Key |
YWFILBHMKGJXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC=C(N2N=C1)CN |
Origin of Product |
United States |
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